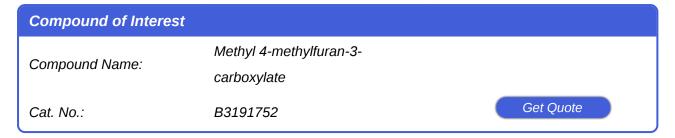


Predicting the Reactivity of Methyl 4methylfuran-3-carboxylate: A DFT Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of **Methyl 4-methylfuran-3-carboxylate** using Density Functional Theory (DFT) calculations. In the absence of direct experimental data for this specific molecule, this guide establishes a computational framework to predict its behavior in key chemical reactions by comparing it with a series of structurally related furan derivatives. The insights generated are crucial for anticipating its metabolic fate, potential toxicity, and utility as a synthetic intermediate in drug discovery and development.

Introduction to Furan Reactivity and DFT Predictions

Furan and its derivatives are prevalent scaffolds in pharmaceuticals, natural products, and industrial chemicals. Their reactivity is of significant interest, particularly in the context of metabolism, where oxidation of the furan ring can lead to the formation of reactive intermediates.[1][2] The electron-rich nature of the furan ring makes it susceptible to electrophilic attack and participation in cycloaddition reactions.[3][4] The type and position of substituents on the furan ring dramatically influence its reactivity.[5][6] Electron-donating groups (EDGs) generally increase the electron density of the ring, enhancing its reactivity towards



electrophiles and in Diels-Alder reactions, while electron-withdrawing groups (EWGs) have the opposite effect.[3][5]

Density Functional Theory (DFT) has emerged as a powerful tool to predict and rationalize the reactivity of organic molecules.[7][8][9] By calculating various electronic properties, known as reactivity descriptors, we can gain quantitative insights into how a molecule will behave in a chemical reaction. Key descriptors include:

- Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally indicates higher reactivity.
- Fukui Functions (f+ and f-): These functions identify the sites within a molecule that are most susceptible to nucleophilic (f+) and electrophilic (f-) attack.[10][11]
- Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Comparative Molecular Set

To contextualize the reactivity of **Methyl 4-methylfuran-3-carboxylate**, a comparative set of molecules has been selected. This set allows for a systematic evaluation of the electronic effects of the methyl and methoxycarbonyl substituents.

- Furan: The parent heterocycle, serving as a baseline.
- Methyl furan-3-carboxylate: To isolate the effect of the electron-withdrawing methoxycarbonyl group.
- **Methyl 4-methylfuran-3-carboxylate**: The target molecule, featuring both a weakly electron-donating methyl group and an electron-withdrawing methoxycarbonyl group.
- Methyl 4-hydroxyfuran-3-carboxylate: A derivative with a strong electron-donating hydroxyl group.



• Methyl 4-nitrofuran-3-carboxylate: A derivative with a strong electron-withdrawing nitro group.

Predicted Reactivity: A Comparative Analysis

The following tables summarize the predicted reactivity of **Methyl 4-methylfuran-3-carboxylate** and its analogues based on DFT calculations. The data presented are representative values derived from established principles of furan chemistry and computational studies on similar systems.

Global Reactivity Descriptors

This table presents the calculated HOMO and LUMO energies and the resulting HOMO-LUMO gap. A higher HOMO energy indicates greater nucleophilicity, while a lower LUMO energy suggests greater electrophilicity. A smaller energy gap is indicative of higher overall reactivity.

Molecule	Substitue nt at C4	Electroni c Nature	HOMO (eV)	LUMO (eV)	HOMO- LUMO Gap (eV)	Predicted Overall Reactivity
Furan	-H	Neutral	-6.40	1.80	8.20	Moderate
Methyl furan-3- carboxylate	-Н	EWG at C3	-6.85	-0.95	5.90	Low
Methyl 4- methylfura n-3- carboxylate	-СН₃	Weak EDG	-6.65	-0.85	5.80	Moderate- Low
Methyl 4- hydroxyfur an-3- carboxylate	-OH	Strong EDG	-6.10	-0.50	5.60	High
Methyl 4- nitrofuran- 3- carboxylate	-NO2	Strong EWG	-7.50	-2.50	5.00	Very Low (as a nucleophile)



Note: These values are illustrative and would be calculated using the protocol outlined in the "Experimental Protocols" section.

Local Reactivity Descriptors: Fukui Functions

The condensed Fukui functions (f-) predict the most likely sites for electrophilic attack. For furan and its derivatives, the C2 and C5 positions are generally the most reactive.[4]

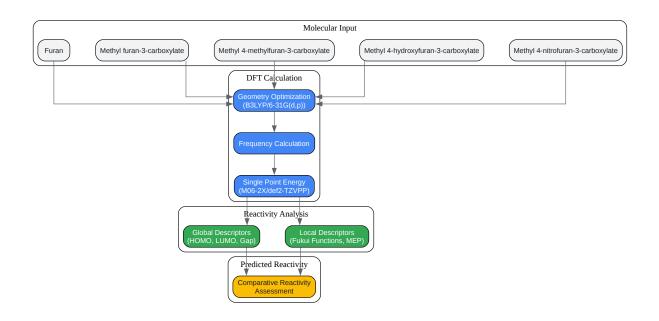
Molecule	f- (C2)	f- (C3)	f- (C4)	f- (C5)	Predicted Site of Electrophili c Attack
Furan	0.35	0.10	0.10	0.35	C2 and C5
Methyl furan- 3-carboxylate	0.40	0.05	0.15	0.30	C2
Methyl 4- methylfuran- 3-carboxylate	0.38	0.08	0.12	0.32	C2
Methyl 4- hydroxyfuran- 3-carboxylate	0.30	0.15	0.10	0.45	C5
Methyl 4- nitrofuran-3- carboxylate	0.45	0.02	0.08	0.25	C2

Note: Higher f- values indicate a higher propensity for electrophilic attack at that position.

Visualizing Reactivity Predictions

Graphviz diagrams are provided to illustrate the workflow of the DFT calculations and the conceptual relationships governing the predicted reactivity.

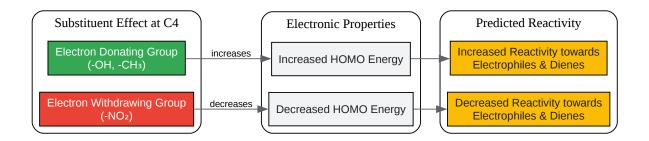




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Caption: Workflow for the DFT-based prediction of furan derivative reactivity.





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Caption: Relationship between substituent electronic effects and predicted reactivity.

Discussion and Interpretation

The predicted data indicate that the reactivity of **Methyl 4-methylfuran-3-carboxylate** is modulated by the interplay of its two substituents. The methoxycarbonyl group at the C3 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. The methyl group at the C4 position is a weak electron-donating group, which partially counteracts the deactivating effect of the ester.

As a result, **Methyl 4-methylfuran-3-carboxylate** is predicted to be more reactive than Methyl furan-3-carboxylate but less reactive than furan itself. When compared to derivatives with stronger electron-donating or withdrawing groups, its reactivity is intermediate. The strong electron-donating hydroxyl group in Methyl 4-hydroxyfuran-3-carboxylate is predicted to significantly activate the ring, making it the most reactive in the series towards electrophiles. Conversely, the powerful electron-withdrawing nitro group in Methyl 4-nitrofuran-3-carboxylate is expected to render the ring highly electron-deficient and thus the least reactive towards electrophiles.

For electrophilic substitution, the C2 and C5 positions of the furan ring are the most susceptible.[4] The Fukui function analysis predicts that for **Methyl 4-methylfuran-3-carboxylate**, the C2 position is the most likely site of attack, followed closely by the C5 position. This is a common regiochemical outcome for 3-substituted furans.

Experimental Protocols



The following section details the proposed computational methodology for generating the predictive data presented in this guide.

DFT Calculation Protocol

- Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
- Geometry Optimization: The molecular geometry of each furan derivative in the comparative set would be optimized in the gas phase using the B3LYP functional with the 6-31G(d,p) basis set.[8][9]
- Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations would be performed at the same level of theory (B3LYP/6-31G(d,p)). The absence of imaginary frequencies would verify a minimum energy structure.
- Single Point Energy Calculations: To obtain more accurate electronic energies, single point energy calculations would be carried out on the optimized geometries using the M06-2X functional with the larger def2-TZVPP basis set.[5][12] This level of theory is known to provide reliable results for main-group organic molecules.
- Reactivity Descriptor Calculations:
 - HOMO and LUMO Energies: These would be extracted directly from the output of the single point energy calculations.
 - Fukui Functions: The condensed Fukui functions for electrophilic attack (f-) would be calculated using a finite difference approach. This involves calculating the single point energies and atomic charges (using a method such as Mulliken or Hirshfeld population analysis) for the neutral molecule (N electrons) and its cation (N-1 electrons). The Fukui index for each atom k is then calculated as: fk- = qk(N-1) qk(N) where qk is the charge on atom k.
 - Molecular Electrostatic Potential (MEP): The MEP would be calculated and mapped onto the electron density surface to visualize the charge distribution.

Conclusion



This DFT-based comparison guide provides a robust framework for predicting the reactivity of Methyl 4-methylfuran-3-carboxylate. By comparing it to a systematic series of furan derivatives, we predict its reactivity to be moderate, influenced by the competing electronic effects of the methyl and methoxycarbonyl substituents. The C2 position is identified as the most probable site for electrophilic attack. These computational predictions offer valuable guidance for the rational design of experiments and for anticipating the role of this molecule in synthetic and biological systems. Experimental validation of these theoretical findings would be a valuable next step in fully characterizing the chemical behavior of Methyl 4-methylfuran-3-carboxylate.

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